molecular formula C18H31IN4O3 B1406553 (2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1782069-01-5

(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1406553
CAS No.: 1782069-01-5
M. Wt: 478.4 g/mol
InChI Key: NZLAPZOGWDICIY-UHFFFAOYSA-N
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Description

“(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester” is a complex small molecule characterized by:

  • Core structure: A pyrazole ring substituted with iodine at position 3 and a tetrahydropyran (THP) group at position 1.
  • Side chain: A methylamino-ethyl chain linked to the pyrazole’s 4-position, further functionalized with a tert-butyl carbamate group.
  • Key functional groups: The iodine atom (electron-withdrawing), THP (protecting group enhancing solubility), and the tert-butyl carbamate (a common motif in prodrugs and bioactive molecules).

Properties

IUPAC Name

tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methyl-methylamino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O3/c1-18(2,3)26-17(24)22(5)10-9-21(4)12-14-13-23(20-16(14)19)15-8-6-7-11-25-15/h13,15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAPZOGWDICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1I)C2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester, often referred to in the literature as a pyrazole derivative, is of significant interest due to its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to synthesize current research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H18IN5O2\text{C}_{13}\text{H}_{18}\text{I}\text{N}_{5}\text{O}_{2}

This structure features a pyrazole ring, which is critical for its biological activity, and a tert-butyl carbamate moiety that enhances its pharmacokinetic properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study highlighted the ability of pyrazole compounds to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Effects

Pyrazole derivatives have also shown significant anti-inflammatory activity. The compound under discussion has been evaluated for its potential to reduce inflammation in animal models of arthritis. It was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

3. Analgesic Properties

In analgesic studies, compounds similar to this compound have demonstrated effectiveness comparable to standard analgesics like ibuprofen. The analgesic effect is hypothesized to arise from central nervous system interactions and peripheral anti-inflammatory actions .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of cell proliferation ,
Anti-inflammatoryReduction of cytokine levels ,
AnalgesicCNS interaction; peripheral inflammation reduction ,

Case Study: Anticancer Activity

In a recent study published in PubMed, researchers synthesized several pyrazole derivatives, including the compound , and tested their efficacy against human cancer cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives suggests good oral bioavailability and favorable absorption characteristics. For instance, studies show that these compounds exhibit high solubility and permeability, making them suitable candidates for oral administration .

Comparison with Similar Compounds

Tert-Butyl Carbamate Derivatives

The tert-butyl carbamate group is a hallmark of stability and controlled release in prodrug design. Comparisons with analogs include:

Compound Name Molecular Formula Key Substituents Key Spectral Data (HRESIMS/NMR) Reference
Target Compound C₂₀H₃₃IN₄O₃ 3-Iodo, THP, tert-butyl carbamate Hypothetical: [M+H]⁺ m/z ~577.1 N/A
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate C₁₀H₁₃F₃N₂O₂S Trifluoromethyl thiazole, tert-butyl carbamate HRESIMS: [M+H]⁺ m/z 283.07 (calcd 283.06)
tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate C₁₁H₁₄F₃N₅O₄ 3-Nitro pyrazole, trifluoroethyl HRESIMS: [M+H]⁺ m/z 364.10 (calcd 364.10)

Key Observations :

  • The trifluoromethyl group in ’s compound enhances metabolic stability compared to the target’s iodine substituent, which may confer distinct electronic effects for binding interactions.
  • The nitro group in ’s analog introduces strong electron-withdrawing properties, contrasting with the iodine’s moderate electronegativity.

Pyrazole-Based Compounds

Pyrazole rings are versatile scaffolds in drug design. Comparisons focus on substituent effects:

Compound Name Pyrazole Substituents Biological/Physicochemical Impact Reference
Target Compound 3-Iodo, 1-THP, 4-methylaminoethyl Steric bulk from THP enhances solubility; iodine may aid X-ray crystallography N/A
Koilodenoid F 2-Oxo, conjugated enone UV/IR λmax 276 nm; IR 1676 cm⁻¹ (enone)
Example 75 () 4-Amino-3-(thiazolyl)pyrazolo[3,4-d]pyrimidine Enhanced π-stacking due to fused rings

Key Observations :

  • The THP group in the target compound improves solubility compared to simpler alkyl substituents (e.g., trifluoroethyl in ).
  • Iodo-substituted pyrazoles are less common than nitro or trifluoromethyl analogs; this may reduce off-target interactions in biological systems.

Tetrahydropyran (THP)-Containing Compounds

The THP group is a cyclic ether used to modulate pharmacokinetics:

Compound Name THP Position/Substitution Role in Structure Reference
Target Compound 1-THP on pyrazole Solubility enhancement, steric shielding N/A
Carbamic acid, N-[2-[2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]ethyl]-, 1,1-dimethylethyl ester THP-4-yl on imidazole Conformational rigidity
Briaviolide F () THP-like sugar moiety in marine diterpene Stereochemical complexity

Key Observations :

  • THP’s oxygen atom can participate in hydrogen bonding, influencing receptor binding.
  • In marine diterpenes (), THP-like moieties contribute to bioactive conformations, suggesting similar roles in the target compound.

Q & A

Basic: What are the critical steps in synthesizing tert-butyl carbamate-protected intermediates like this compound?

Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

  • Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as seen in the reaction of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine with Boc₂O in dichloromethane (DCM) at -78°C .
  • Coupling : React Boc-protected intermediates with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in polar aprotic solvents like DMAc, using NaHCO₃ as a base .
  • Purification : Column chromatography (e.g., silica gel) is essential to isolate intermediates, as described for tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate .

Advanced: How can coupling efficiency of the iodo-substituted pyrazole moiety be optimized?

Methodological Answer:

  • Catalytic Systems : Use Pd(PPh₃)₂Cl₂ and CuI for Sonogashira couplings, as demonstrated in the reaction with 3,3-diethoxyprop-1-yne to introduce alkynyl groups .
  • Solvent Selection : Tetrahydrofuran (THF) or DMAc enhances solubility of iodo-pyrazole intermediates.
  • Temperature Control : Room-temperature reactions minimize side reactions while maintaining reactivity .
  • Monitoring : Track progress via TLC or LC-MS to identify incomplete coupling or byproducts.

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxygens), pyrazole protons (δ ~7.0–8.0 ppm), and Boc methyl groups (δ ~1.4 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can byproduct formation during tetrahydropyran deprotection be mitigated?

Methodological Answer:

  • Acid Sensitivity : Avoid strong acids (e.g., HCl) that may hydrolyze carbamates. Use milder conditions like TBAF in THF for selective deprotection .
  • Temperature Gradients : Gradual warming from -78°C to room temperature prevents exothermic side reactions .
  • Workup Strategies : Adjust pH to ~5 during aqueous extraction to isolate intermediates while leaving Boc groups intact .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities.
  • Melting Point : Compare observed values (e.g., 215–217°C for related compounds) with literature to confirm crystallinity .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance).

Advanced: What role does the iodine atom play in functionalization?

Methodological Answer:

  • Cross-Coupling : The iodine serves as a leaving group for Suzuki-Miyaura or Sonogashira reactions to introduce aryl/alkynyl groups .
  • Nucleophilic Substitution : Replace iodine with amines or thiols under basic conditions (e.g., Cs₂CO₃ in tert-butanol at 40–100°C) .
  • Radical Reactions : Utilize light or initiators for C-I bond cleavage in cyclization or C-H activation pathways.

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Handling : Use fume hoods for volatile solvents (DCM, THF) and inert atmospheres (N₂/Ar) for air-sensitive steps .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste Disposal : Segregate halogenated waste (e.g., iodinated byproducts) for specialized treatment .

Advanced: How can computational methods aid in optimizing synthetic routes?

Methodological Answer:

  • DFT Calculations : Predict reaction energetics (e.g., transition states for Pd-catalyzed couplings) .
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose alternative pathways, minimizing steps.
  • Solvent Optimization : COSMO-RS models identify solvents that improve yield (e.g., DMAc vs. DMF) .

Basic: What are common challenges in purifying this compound?

Methodological Answer:

  • Polar Byproducts : Use gradient elution (hexane/EtOAc) in column chromatography to separate carbamates from polar impurities .
  • Emulsions : Add brine during aqueous workup to break emulsions in DCM/water mixtures .
  • Crystallization : Recrystallize from ethanol/water to enhance purity, monitoring via DSC for melting behavior .

Advanced: How is this compound applied in medicinal chemistry?

Methodological Answer:

  • Scaffold Design : The pyrazole-tetrahydropyran core is a pharmacophore for kinase inhibitors or GPCR modulators .
  • Prodrug Synthesis : Boc groups protect amines during in vivo studies, enabling controlled release .
  • Biological Assays : Test intermediates in cell-based models (e.g., IC₅₀ determination) after deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.